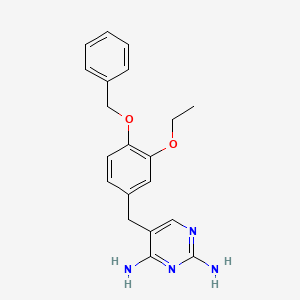
5-(4-(Benzyloxy)-3-ethoxybenzyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two amino groups at positions 2 and 4 on the pyrimidine ring, and a substituted benzyl group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2,4-diaminopyrimidine with a benzyl halide derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The benzyl halide derivative used in this synthesis is 4-benzyloxy-3-ethoxybenzyl chloride, which reacts with the 2,4-diaminopyrimidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups and the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Applications De Recherche Scientifique
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division. The compound’s benzyl group enhances its binding affinity to the enzyme, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: A well-known dihydrofolate reductase inhibitor used as an antibiotic.
Pyrimethamine: Another dihydrofolate reductase inhibitor used in the treatment of malaria.
Uniqueness
2,4-Diamino-5-[4-benzyloxy-3-ethoxybenzyl]pyrimidine is unique due to its specific substitution pattern, which enhances its solubility and binding affinity compared to other similar compounds. The presence of the benzyloxy and ethoxy groups provides additional interactions with the enzyme, leading to improved efficacy .
Propriétés
Numéro CAS |
98612-08-9 |
|---|---|
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N4O2/c1-2-25-18-11-15(10-16-12-23-20(22)24-19(16)21)8-9-17(18)26-13-14-6-4-3-5-7-14/h3-9,11-12H,2,10,13H2,1H3,(H4,21,22,23,24) |
Clé InChI |
QBQZTCRZECEEGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


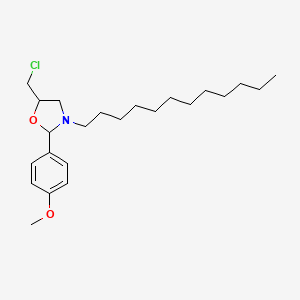
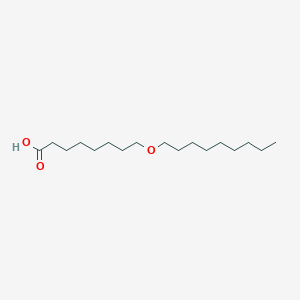
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)


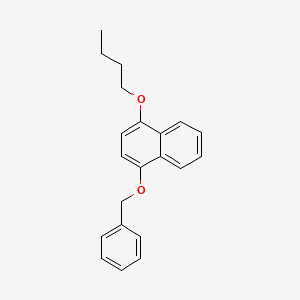

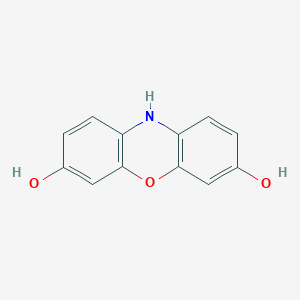
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

